Glycocyamine hydrochloride
Overview
Description
Glycocyamine hydrochloride, also known as guanidinoacetate hydrochloride, is a derivative of glycocyamine. Glycocyamine is a metabolite of glycine, where the amino group has been converted into a guanidine group. This compound is significant in the biosynthesis of creatine, a crucial molecule for energy storage in muscle and brain tissues. This compound is used as a dietary supplement and in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycocyamine hydrochloride can be synthesized through several methods:
Reaction of Cyanamide with Glycine: This method involves the reaction of cyanamide with glycine in an aqueous solution to form glycocyamine, which is then converted to its hydrochloride salt.
Guanylation of Glycine: Glycine can be converted to glycocyamine using guanylation agents such as S-methylisothiourea or O-alkylisoureas.
Industrial Production Methods:
Catalytic Oxidation: Recent patents describe the synthesis of glycocyamine by catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution.
Types of Reactions:
Substitution: The guanidine group in this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Nucleophiles: Nucleophiles like ammonia or amines can be used in substitution reactions involving the guanidine group.
Major Products:
Scientific Research Applications
Glycocyamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of creatine and other guanidine derivatives.
Biology: this compound plays a role in the study of amino acid metabolism and energy storage mechanisms.
Industry: this compound is used as a feed additive in poultry farming to enhance growth and productivity.
Mechanism of Action
Glycocyamine hydrochloride exerts its effects primarily through its conversion to creatine. The enzyme guanidinoacetate N-methyltransferase catalyzes the methylation of glycocyamine to form creatine. Creatine then participates in the phosphocreatine system, which is crucial for the rapid regeneration of adenosine triphosphate (ATP) in muscle and brain tissues . This process is vital for maintaining energy homeostasis during high-demand activities.
Comparison with Similar Compounds
Creatine: Glycocyamine hydrochloride is a direct precursor to creatine.
Dimethylglycine: Dimethylglycine is another derivative of glycine but has different metabolic roles compared to this compound.
Uniqueness: this compound is unique due to its role as a precursor to creatine, making it essential for studies related to energy metabolism and creatine deficiency disorders. Its ability to enhance growth in poultry farming also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(diaminomethylideneamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMCDWWEZZWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480387 | |
Record name | SBB056471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14901-20-3 | |
Record name | Glycocyamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SBB056471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCOCYAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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